Friedel-Crafts Benzylation of Anthracene
Friedel-Crafts Benzylation of Anthracene
An In-depth Technical Guide to the Synthesis of 1-Benzylanthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of potential synthetic routes for 1-benzylanthracene, a substituted polycyclic aromatic hydrocarbon (PAH). Given the absence of a standardized, published protocol for this specific molecule, this document outlines four plausible and robust synthetic strategies adapted from established methodologies for anthracene (B1667546) derivatives. The described methods include Friedel-Crafts benzylation, a two-step Wittig reaction followed by reduction, Grignard reagent cross-coupling, and Suzuki-Miyaura cross-coupling.
Each section details the underlying chemical principles, a complete experimental protocol, and a summary of relevant quantitative data from analogous reactions reported in the literature. Additionally, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate clear understanding.
The direct benzylation of anthracene via a Friedel-Crafts alkylation presents the most straightforward approach. This reaction involves the electrophilic substitution of a hydrogen atom on the anthracene ring with a benzyl (B1604629) group, typically using benzyl chloride as the alkylating agent and a Lewis acid catalyst like aluminum chloride (AlCl₃).[1]
A primary challenge in the Friedel-Crafts alkylation of anthracene is controlling regioselectivity. The 1, 2, and 9 positions are all susceptible to attack, often resulting in a mixture of isomers. Furthermore, polysubstitution can occur, yielding di- and tri-benzylated products. Reaction conditions such as temperature, solvent, and catalyst choice can influence the product distribution.[2]
Experimental Protocol
-
Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq). Cool the flask to 0 °C in an ice bath.
-
Solvent and Reagent Addition : Add a suitable anhydrous solvent, such as carbon disulfide (CS₂) or nitrobenzene. To this suspension, add anthracene (1.0 eq) dissolved in the same solvent.
-
Alkylation : While stirring vigorously, add benzyl chloride (1.05 eq) dropwise to the mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching : Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Workup : Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 2M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product will be a mixture of isomers. Purify the 1-benzylanthracene from other isomers and byproducts using column chromatography on silica (B1680970) gel.
Quantitative Data Summary (Analogous Reactions)
| Parameter | Value | Notes |
| Catalyst | Aluminum Chloride (AlCl₃) | Other Lewis acids like FeCl₃ or BF₃·OEt₂ can be used.[1] |
| Solvent | Carbon Disulfide (CS₂) | Nitrobenzene can also be used, potentially altering isomer ratios. |
| Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity but may slow reaction rates. |
| Reaction Time | 12 - 24 hours | Varies based on substrate reactivity and temperature. |
| Yield | Variable (Low to Moderate) | Yields are highly dependent on conditions and purification efficiency due to isomer formation. |
Wittig Reaction and Subsequent Reduction
This two-step approach offers superior regioselectivity compared to the Friedel-Crafts method. The synthesis begins with the Wittig reaction between 1-anthraldehyde and benzyltriphenylphosphonium (B107652) ylide to form 1-(2-phenylethenyl)anthracene (a stilbene (B7821643) derivative).[3][4] The carbon-carbon double bond is then reduced in a second step to yield the final product, 1-benzylanthracene.
The Wittig reaction is a reliable method for forming alkenes from carbonyl compounds and phosphorus ylides.[5] The subsequent reduction can be achieved through catalytic hydrogenation.
Experimental Protocol (Adapted from 9-Anthraldehyde)
Step A: Wittig Reaction [3][6]
-
Reagent Preparation : In a reaction tube, combine 1-anthraldehyde (1.0 eq), benzyltriphenylphosphonium chloride (1.1 eq), and dichloromethane (B109758) (DCM).
-
Ylide Formation and Reaction : While stirring vigorously, add 50% aqueous sodium hydroxide (B78521) solution (w/w) dropwise. The reaction is biphasic, requiring rapid stirring to facilitate phase transfer.
-
Reaction Progression : Continue to stir the mixture vigorously at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC, observing the disappearance of the aldehyde spot.
-
Workup : Dilute the mixture with water and additional DCM. Transfer to a separatory funnel, separate the organic layer, and wash the aqueous layer with DCM.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product contains the desired alkene and triphenylphosphine (B44618) oxide. Purify by column chromatography or recrystallization from a suitable solvent like 1-propanol.
Step B: Catalytic Hydrogenation
-
Reaction Setup : Dissolve the purified 1-(2-phenylethenyl)anthracene (1.0 eq) in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) in a flask suitable for hydrogenation.
-
Catalyst Addition : Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenation : Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).
-
Workup : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent.
-
Purification : Evaporate the solvent under reduced pressure to yield the final product, 1-benzylanthracene. Further purification by recrystallization may be performed if necessary.
Quantitative Data Summary (Wittig Reaction)[7]
| Parameter | Value | Notes |
| Reactants | 9-Anthraldehyde (0.50g) | Protocol adapted for 1-anthraldehyde. |
| Benzyltriphenylphosphonium chloride (0.87g) | ||
| Base | 50% NaOH (aq) | A strong base is required to form the ylide. |
| Solvent | Dichloromethane or DMF (6 mL) | DMF can also be used as the solvent.[4] |
| Temperature | Room Temperature | The reaction is typically exothermic. |
| Reaction Time | 30 minutes | Vigorous stirring is crucial for biphasic reactions.[6] |
| Yield | 73.5% (for 9-isomer) | Yield for the reduction step is typically quantitative. |
Grignard Reagent Cross-Coupling
The formation of a C-C bond using a Grignard reagent is a classic organometallic reaction.[7] For the synthesis of 1-benzylanthracene, this can be approached by reacting benzylmagnesium bromide with 1-bromoanthracene (B1281567). The Grignard reagent, prepared from benzyl bromide and magnesium metal, acts as a potent nucleophile.[8] Anhydrous conditions are critical for the success of this reaction, as Grignard reagents react readily with protic solvents, including water.[7] A common side reaction is the Wurtz-type homocoupling of the Grignard reagent, which would produce 1,2-diphenylethane (B90400).[9]
Experimental Protocol
-
Grignard Reagent Preparation : In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small volume of anhydrous diethyl ether or THF. Add a small portion of benzyl bromide (1.2 eq) dissolved in anhydrous ether to initiate the reaction (a crystal of iodine can be used as an initiator). Once the reaction begins (indicated by bubbling and cloudiness), add the remaining benzyl bromide solution dropwise to maintain a gentle reflux.[10]
-
Coupling Reaction : After the magnesium has been consumed, cool the freshly prepared Grignard reagent to room temperature. In a separate flask, dissolve 1-bromoanthracene (1.0 eq) in anhydrous THF. Add this solution dropwise to the Grignard reagent.
-
Reaction Progression : Stir the reaction mixture at room temperature or with gentle heating (reflux) for several hours until completion (monitored by TLC).
-
Quenching : Cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Workup : Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification : Filter and concentrate the organic solution. Purify the crude product by column chromatography on silica gel to separate 1-benzylanthracene from any unreacted starting materials and the 1,2-diphenylethane byproduct.
Quantitative Data Summary (Analogous Reactions)
| Parameter | Value | Notes |
| Reactants | Alkyl/Aryl Halide (1.0 eq) | General protocol for coupling.[11] |
| Grignard Reagent (1.2-1.5 eq) | Benzyl Grignard reagents are commercially available or prepared in situ.[12] | |
| Solvent | THF, Diethyl Ether, 2-MeTHF | 2-MeTHF is noted to suppress Wurtz coupling.[12] |
| Catalyst | None or Iron Salts (e.g., FeCl₃) | Iron catalysts can improve yields for some cross-coupling reactions.[11] |
| Temperature | Room Temperature to Reflux | Dependent on the reactivity of the halide. |
| Reaction Time | 2 - 12 hours | |
| Yield | 30 - 90% | Yield is highly variable and sensitive to Wurtz homocoupling.[9][12] |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling method for forming C-C bonds.[13] To synthesize 1-benzylanthracene, this reaction would couple 1-bromoanthracene with a benzylboronic acid or a benzylboronic ester. This method is known for its high functional group tolerance and generally gives high yields with low toxicity byproducts.[14]
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative (activated by a base), and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[13]
Experimental Protocol
-
Reaction Setup : To a reaction flask, add 1-bromoanthracene (1.0 eq), benzylboronic acid (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%) or PdCl₂(dppf)·CH₂Cl₂ (2 mol%), a suitable phosphine (B1218219) ligand like DavePhos or XPhos (if not using a pre-ligated catalyst), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (3.0 eq).[14][15]
-
Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., THF/H₂O 10:1, or DMF).[14]
-
Reaction Progression : Heat the mixture under a nitrogen or argon atmosphere. Reaction temperatures can range from 60 °C to 140 °C depending on the specific catalyst system and substrates.[16][17] Monitor the reaction by TLC.
-
Workup : After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate or CH₂Cl₂.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford pure 1-benzylanthracene.
Quantitative Data Summary (Analogous Reactions)[15][17][19]
| Parameter | Value | Notes |
| Reactants | Benzyl Bromide (1.0 eq) | Coupling partners can be swapped (i.e., 1-anthracenylboronic acid and benzyl bromide). |
| Arylboronic Acid/Ester (1.5 eq) | Potassium aryltrifluoroborates are also effective coupling partners.[14] | |
| Catalyst/Ligand | Pd(OAc)₂ / JohnPhos or DavePhos (2-5 mol%) | Choice of ligand is crucial for efficiency.[16][18] |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) | Cesium carbonate is often used for less reactive halides. |
| Solvent | DMF or THF/H₂O | Microwave conditions can shorten reaction times.[16] |
| Temperature | 77 - 140 °C | Higher temperatures may be needed for less reactive bromides. |
| Reaction Time | 2 - 24 hours | Varies with temperature and catalyst efficiency. |
| Yield | 69 - 95% | Suzuki couplings typically provide good to excellent yields.[16] |
References
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- 2. The Friedel-Crafts reaction of benzyl chloride gives: 1) diphenylethane 2.. [askfilo.com]
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- 4. www1.udel.edu [www1.udel.edu]
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- 7. web.mnstate.edu [web.mnstate.edu]
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- 9. researchgate.net [researchgate.net]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02185J [pubs.rsc.org]
